molecular formula C9H10N2O4 B1449329 2-Nitro-4-(oxetan-3-yloxy)aniline CAS No. 1430938-04-7

2-Nitro-4-(oxetan-3-yloxy)aniline

Cat. No.: B1449329
CAS No.: 1430938-04-7
M. Wt: 210.19 g/mol
InChI Key: XGNRGWSESKVIJM-UHFFFAOYSA-N
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Description

2-Nitro-4-(oxetan-3-yloxy)aniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an oxetane ring attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(oxetan-3-yloxy)aniline typically involves the nitration of 4-(oxetan-3-yloxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

4-(oxetan-3-yloxy)aniline+HNO3+H2SO4This compound+H2O\text{4-(oxetan-3-yloxy)aniline} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(oxetan-3-yloxy)aniline+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 2-Nitro-4-(oxetan-3-yloxy)aniline can undergo reduction reactions to form the corresponding amine, 2-Amino-4-(oxetan-3-yloxy)aniline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: 2-Amino-4-(oxetan-3-yloxy)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-4-(oxetan-3-yloxy)aniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(oxetan-3-yloxy)aniline depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes and DNA. The oxetane ring may also contribute to the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    2-Nitroaniline: Lacks the oxetane ring, making it less sterically hindered and potentially less reactive.

    4-Nitroaniline: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    2-Nitro-4-methoxyaniline: Contains a methoxy group instead of an oxetane ring, leading to different chemical properties and applications.

Uniqueness: 2-Nitro-4-(oxetan-3-yloxy)aniline is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-nitro-4-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8-2-1-6(3-9(8)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNRGWSESKVIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-amino-3-nitrophenol (1.37 g, 8.91 mmol) in DMF (15 mL) at rt was added cesium carbonate (5.79 g, 17.82 mmol) and the mixture was stirred for 30 min. Oxetan-3-yl-4-methylbenzenesulfonate (3.05 g, 13.36 mmol) was added and the mixture was heated at 80° C. for 6 h. The mixture was cooled to rt and partitioned between EtOAc and water. The organic layer was separated, and the aqueous layer was extracted with additional EtOAc. The combined organic layers were washed with brine. The organic layer was separated, dried over MgSO4, filtered, and concentrated under reduced pressure. The solid residue was purified by trituration with diethyl ether to afford 2-nitro-4-(oxetan-3-yloxy)aniline (1.33 g, 71%) as a brown solid. 1H NMR (500 MHz, DMSO-d6) δ 7.29 (br s, 2H), 7.15 (dd, J=9.2, 3.0 Hz, 1H), 7.10 (d, J=3.0 Hz, 1H), 7.02 (d, J=9.2 Hz, 1H), 5.24 (pentet, J=4.9 Hz, 1H), 4.87-4.93 (m, 2H), 4.51-4.53 (m, 2H); LCMS (ESI) m/z 211 (M+H)+.
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.79 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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